molecular formula C8H11N3O2 B11784053 Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B11784053
M. Wt: 181.19 g/mol
InChI Key: YMUWKQMZRXVJPW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroacetate with ethylenediamine, followed by cyclization and protection steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h5-6H,2-4H2,1H3

InChI Key

YMUWKQMZRXVJPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN2C1=NN=C2

Origin of Product

United States

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